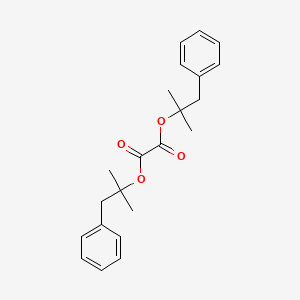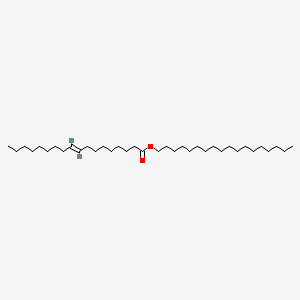![molecular formula C11H13NO B13817825 3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine](/img/structure/B13817825.png)
3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine is an organic compound with a unique structure that combines a pyridine ring with a substituted butenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine typically involves the reaction of pyridine with a suitable butenyl derivative under specific conditions. One common method is the alkylation of pyridine with 3-methyl-2-methylene-3-buten-1-ol in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, room temperature or elevated temperatures.
Substitution: N-bromosuccinimide, N-chlorosuccinimide, solvents like dichloromethane or chloroform.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Halogenated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-3-buten-2-one: Shares a similar butenyl structure but lacks the pyridine ring.
3-Methyl-3-buten-1-ol: Similar structure but with a hydroxyl group instead of the pyridine ring.
3-Methyl-1-butene: Similar structure but lacks the oxygen and pyridine ring.
Uniqueness
3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine is unique due to the presence of both the pyridine ring and the substituted butenyl group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H13NO |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
3-(3-methyl-2-methylidenebut-3-enoxy)pyridine |
InChI |
InChI=1S/C11H13NO/c1-9(2)10(3)8-13-11-5-4-6-12-7-11/h4-7H,1,3,8H2,2H3 |
InChI-Schlüssel |
DMAUVFJMKZARPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=C)COC1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)](/img/structure/B13817798.png)

![Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate](/img/structure/B13817805.png)

![4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B13817809.png)
![[1',2',3',4',5'-13C5]2'-Deoxyadenosine monohydrate](/img/structure/B13817816.png)

